
4-Methyl-7-nitro-1H-indole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-7-nitro-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a methyl group at the 4th position, a nitro group at the 7th position, and a carbaldehyde group at the 2nd position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-nitro-1H-indole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-methylindole, followed by formylation to introduce the carbaldehyde group. The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of dimethylformamide and phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
4-Methyl-7-nitro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5, due to the electron-donating effect of the methyl group and the electron-withdrawing effect of the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.
Reduction: 4-Methyl-7-amino-1H-indole-2-carbaldehyde.
Substitution: 3-Bromo-4-methyl-7-nitro-1H-indole-2-carbaldehyde.
科学研究应用
4-Methyl-7-nitro-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in multicomponent reactions to generate biologically active molecules.
Biology: Investigated for its potential as a fluorescent probe due to the indole ring’s inherent fluorescence properties.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Methyl-7-nitro-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophiles in proteins or DNA.
相似化合物的比较
Similar Compounds
4-Methyl-1H-indole-2-carbaldehyde: Lacks the nitro group, resulting in different reactivity and biological activity.
7-Nitro-1H-indole-2-carbaldehyde: Lacks the methyl group, which affects its electronic properties and reactivity.
4-Methyl-7-nitro-1H-indole-3-carbaldehyde: The position of the carbaldehyde group is different, leading to variations in chemical behavior and applications.
Uniqueness
4-Methyl-7-nitro-1H-indole-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
4-methyl-7-nitro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-9(12(14)15)10-8(6)4-7(5-13)11-10/h2-5,11H,1H3 |
InChI 键 |
OHIAUGCJMJFWAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


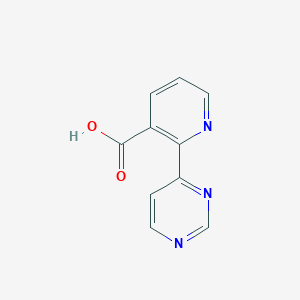
![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)
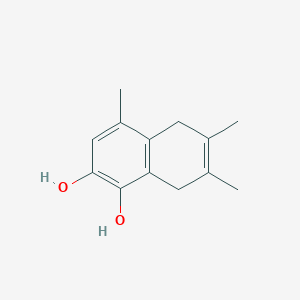
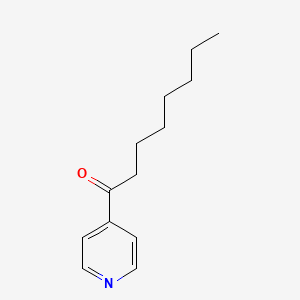


![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)
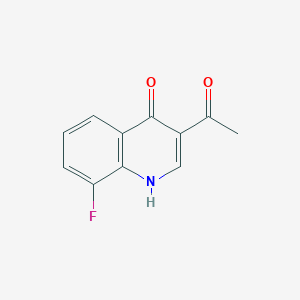


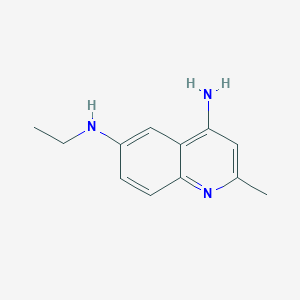

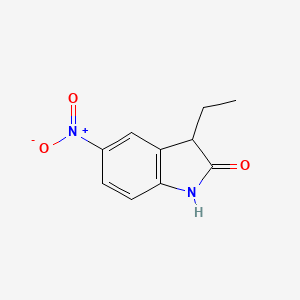
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
